NUC-7738: A Technical Whitepaper on the ProTide of 3′-Deoxyadenosine
NUC-7738: A Technical Whitepaper on the ProTide of 3′-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3′-Deoxyadenosine (3′-dA), also known as cordycepin, is a naturally occurring nucleoside analogue with demonstrated potent in vitro anti-cancer activity.[1][2] Its clinical development, however, has been historically hindered by significant pharmacological limitations. These include poor cellular uptake, a requisite reliance on adenosine kinase (AK) for intracellular activation, and rapid systemic degradation by adenosine deaminase (ADA).[1][3][4] The ProTide (Pro-drug + nucleoTIDE) technology offers a sophisticated solution to these challenges. By masking the monophosphate of a nucleoside analogue with specific chemical moieties, ProTides can bypass the key resistance mechanisms that limit the efficacy of their parent compounds.[5][6]
NUC-7738 is a novel ProTide derivative of 3′-deoxyadenosine, specifically 3′-deoxyadenosine-5′-O-phenyl-(benzyloxy-L-alaninyl)-phosphate.[1][2] This modification protects the molecule from premature deamination by ADA and facilitates entry into cancer cells independently of the human equilibrative nucleoside transporter 1 (hENT1).[4][7] Once inside the cell, NUC-7738 is efficiently metabolized to the pre-activated monophosphate (3′-dAMP), bypassing the rate-limiting adenosine kinase step.[1][4] Subsequent phosphorylation yields high intracellular concentrations of the active triphosphate metabolite, 3′-deoxyadenosine triphosphate (3′-dATP).[3][7] This active form exerts its anti-cancer effects through multiple mechanisms, including the disruption of RNA polyadenylation and modulation of the NF-κB signaling pathway, ultimately leading to apoptosis.[1][5][8] Preclinical data and results from an ongoing first-in-human Phase I/II clinical trial (NuTide:701) support the potential of NUC-7738 as a novel cancer therapeutic, demonstrating a favorable safety profile and encouraging signs of anti-tumor activity.[3][8]
Overcoming the Limitations of 3′-Deoxyadenosine
The therapeutic potential of 3′-dA is limited by three primary resistance mechanisms:
-
Rapid Degradation: The circulating enzyme adenosine deaminase (ADA) rapidly converts 3′-dA to its inactive metabolite, 3′-deoxyinosine.[4]
-
Poor Cellular Uptake: 3′-dA relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells, the expression of which can be low in certain cancer types.[4][9]
-
Dependence on Activation: The first phosphorylation step to 3′-dAMP, which is critical for its activity, is solely dependent on the enzyme adenosine kinase (AK), which can be a rate-limiting factor.[3][4]
The ProTide technology applied to create NUC-7738 is expressly designed to circumvent these barriers, delivering the active payload more efficiently to the tumor.
Mechanism of Action
Intracellular Activation of NUC-7738
The activation of NUC-7738 is a multi-step enzymatic process that occurs within the cancer cell, ensuring the targeted release of the active molecule. This pathway is independent of the traditional nucleoside activation machinery.
Caption: Intracellular activation pathway of NUC-7738.
The process begins with the passive diffusion of NUC-7738 across the cell membrane.[1] Intracellularly, enzymes such as Carboxylesterase 1 (CES1) or Cathepsin A (CatA) hydrolyze the amino acid ester moiety.[3][8] This is followed by the critical step where Histidine Triad Nucleotide-binding Protein 1 (HINT1) cleaves the phosphoramidate (P-N) bond, releasing 3′-deoxyadenosine monophosphate (3′-dAMP).[1][3] This pre-activated molecule is then rapidly phosphorylated by cellular kinases (AMPK, NDPK) to the active triphosphate form, 3′-dATP.[9]
Downstream Anti-Cancer Effects of 3'-dATP
The accumulation of intracellular 3′-dATP leads to potent anti-tumor effects through two primary, well-documented mechanisms.
3′-dATP acts as a chain-terminating analogue of ATP.[10] During the post-transcriptional processing of messenger RNA (mRNA), poly(A) polymerase (PAP) adds a poly(A) tail to the 3′ end. This tail is crucial for mRNA stability, nuclear export, and translation efficiency.[11] 3′-dATP, lacking a 3′-hydroxyl group, is incorporated into the growing poly(A) tail by PAP, but prevents further extension.[7][11] This results in a global reduction of poly(A) tail length, leading to mRNA instability and impaired protein synthesis, ultimately triggering apoptosis.[5][12]
Caption: Mechanism of RNA polyadenylation inhibition by 3'-dATP.
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cell survival, inflammation, and proliferation, and its constitutive activation is a hallmark of many cancers.[13][14] In its inactive state, the NF-κB dimer (e.g., p50/RelA) is sequestered in the cytoplasm by an inhibitor protein, IκBα.[15] Pro-survival signals lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and activate target gene transcription.[16] Pharmacodynamic data from clinical studies show that NUC-7738 inhibits the nuclear translocation of NF-κB, thereby blocking this pro-survival signaling cascade and promoting apoptosis.[1][7]
Caption: NUC-7738 inhibits the canonical NF-κB signaling pathway.
Quantitative Data Summary
NUC-7738 demonstrates significantly greater cytotoxic potency compared to its parent nucleoside, 3′-deoxyadenosine, across a wide range of cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | NUC-7738 IC50 (µM) | 3'-dA IC50 (µM) | Potency Fold-Increase |
| HAP1 | Leukemia-derived | 7.6 | 46 | ~6x |
| AGS | Gastric | 2.9 | >100 | >34x |
| MKN45 | Gastric | 3.5 | >100 | >28x |
| A498 | Renal | 2.5 | >100 | >40x |
| 786-O | Renal | 4.8 | >100 | >20x |
| A375 | Melanoma | 3.7 | 40.5 | ~11x |
| OVCAR-3 | Ovarian | 4.3 | >100 | >23x |
| Data compiled from published studies. Actual values may vary based on experimental conditions.[17][18] |
Table 2: Pharmacokinetic & Stability Parameters
| Parameter | Condition | Value |
| Stability | Human Plasma | No degradation observed up to 4 hours |
| Stability (t1/2) | Human Hepatocytes (1 µM) | 48.1 minutes |
| Data from MedchemExpress product sheet.[19] |
Experimental Protocols
The following protocols are representative methodologies for the evaluation of NUC-7738.
Chemical Synthesis of NUC-7738
This protocol is adapted from the published standard procedure for the synthesis of 3′-dA ProTides.[20]
-
Preparation: Dissolve 3′-Deoxyadenosine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Reaction Initiation: Cool the solution to 0°C. Add tert-butyl magnesium chloride (tBuMgCl) (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.
-
Phosphoramidate Addition: In a separate flask, dissolve the desired phosphorodichloridate reagent in anhydrous THF. Add this solution dropwise to the nucleoside mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a suitable gradient of ethyl acetate and hexane to yield NUC-7738 as a mixture of diastereoisomers.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of NUC-7738 in cancer cell lines.[4][17]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of NUC-7738 and 3′-dA in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 1.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 50 µL of this solution to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Western Blotting for Cleaved PARP
This protocol detects the induction of apoptosis.[4][18]
-
Treatment and Lysis: Plate cells and treat with IC50 and IC90 concentrations of NUC-7738 or 3′-dA for 24 hours. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved PARP (e.g., Cell Signaling Technology, #9541) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody for a loading control, such as GAPDH or Actin, to ensure equal protein loading.
Pharmacokinetic Analysis by LC-MS/MS
This protocol provides a general framework for quantifying NUC-7738 and its metabolites in plasma.[21][22]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of NUC-7738).
-
Vortex vigorously for 1 minute to precipitate proteins (Protein Precipitation, PPT).
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
-
Chromatography:
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient from low to high organic phase to elute NUC-7738 and its metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NUC-7738, 3'-dAMP, 3'-dATP, and the internal standard must be determined and optimized.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in blank plasma.
-
Quantify the concentration of NUC-7738 and its metabolites in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Clinical Development
NUC-7738 is currently being evaluated in a Phase I/II clinical trial, NuTide:701 (NCT03829254), for patients with advanced solid tumors and lymphoma.[23] The study is assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of NUC-7738 both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.[8][9] Early results have been promising, indicating that NUC-7738 is well-tolerated and shows encouraging signs of clinical activity in heavily pre-treated patients.[3] Further data from the ongoing Phase II expansion cohorts are anticipated.[8]
References
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- 2. Anchimerically Activatable Antiviral ProTides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
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- 7. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyadenylation inhibition by the triphosphates of deoxyadenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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